1,3,6-Trimethyl-1,3-diazinane-2,4-dione

Physicochemical profiling Permeability prediction Drug-like property comparison

1,3,6-Trimethyl-1,3-diazinane-2,4-dione (CAS 89851-80-9) is a fully saturated hexahydropyrimidine-2,4-dione bearing methyl substituents at N1, N3, and C6. Its computed physicochemical properties—molecular weight 156.18 g/mol, XLogP3 of -0.3, topological polar surface area 40.6 Ų, and zero hydrogen-bond donors—place it among small, moderately polar heterocyclic scaffolds.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 89851-80-9
Cat. No. B12359820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trimethyl-1,3-diazinane-2,4-dione
CAS89851-80-9
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1CC(=O)N(C(=O)N1C)C
InChIInChI=1S/C7H12N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h5H,4H2,1-3H3
InChIKeyNAPOZSSVEUJGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Trimethyl-1,3-diazinane-2,4-dione (CAS 89851-80-9) – Basic Identity and Compound-Class Profile for Procurement Screening


1,3,6-Trimethyl-1,3-diazinane-2,4-dione (CAS 89851-80-9) is a fully saturated hexahydropyrimidine-2,4-dione bearing methyl substituents at N1, N3, and C6. Its computed physicochemical properties—molecular weight 156.18 g/mol, XLogP3 of -0.3, topological polar surface area 40.6 Ų, and zero hydrogen-bond donors—place it among small, moderately polar heterocyclic scaffolds [1]. The compound is catalogued in the EPA DSSTox database (DTXSID501229347) and is primarily supplied as a research-grade building block.

Why In-Class Hexahydropyrimidinediones Cannot Be Interchanged with 1,3,6-Trimethyl-1,3-diazinane-2,4-dione in Discovery Workflows


Hexahydropyrimidine-2,4-diones differ fundamentally from their aromatic uracil counterparts in ring saturation, conformational flexibility, and metabolic stability [1]. The specific 1,3,6-trimethyl substitution pattern on the saturated scaffold confers a distinct lipophilicity (XLogP3 = -0.3) and hydrogen-bonding profile (HBD = 0, HBA = 2) that cannot be replicated by 1,3-dimethyl, 1,3-diethyl, or unsaturated analogs [1]. Even minor N‑alkyl changes alter permeability, solubility, and target engagement in cell‑based assays, making generic substitution risky.

Quantitative Differentiation Evidence for 1,3,6-Trimethyl-1,3-diazinane-2,4-dione Against Closest Structural Analogs


Lipophilicity and Hydrogen-Bonding Profile vs. 1,3,6-Trimethyluracil (Unsaturated Analog)

The saturated 1,3,6-trimethyl-1,3-diazinane-2,4-dione exhibits a computed XLogP3 of -0.3 and a topological polar surface area (TPSA) of 40.6 Ų, whereas the unsaturated aromatic analog 1,3,6-trimethyluracil (CAS 13509-52-9) possesses a higher XLogP3 of +0.2 and a TPSA of 43.6 Ų [1]. The 0.5 log unit shift in lipophilicity and the reduction in TPSA indicate measurably different membrane permeability potential.

Physicochemical profiling Permeability prediction Drug-like property comparison

Hydrogen-Bond Donor Count Advantage Over Aromatic Uracil Congeners

The target compound bears zero hydrogen-bond donors (HBD = 0) versus one HBD for the corresponding unsaturated uracil analog (due to the ring N‑H in the 1H,3H‑pyrimidinedione tautomer) [1]. This absence of a donor eliminates a key metabolic liability—phase II glucuronidation or sulfation at a ring nitrogen—and simplifies its interaction fingerprint in polar binding pockets.

Hydrogen bonding Metabolic stability ADME prediction

Rotatable Bond Count and Conformational Rigidity Compared to N‑Ethyl Analogs

1,3,6-Trimethyl-1,3-diazinane-2,4-dione has zero rotatable bonds, locking the three methyl groups in fixed orientations relative to the ring [1]. In contrast, replacing even one N‑methyl with an N‑ethyl group (e.g., 1-ethyl-3,6-dimethyl analog) introduces one rotatable bond, increasing the conformational entropy and potentially reducing binding affinity to rigid protein pockets.

Conformational analysis Molecular flexibility Pharmacophore modeling

Procurement‑Relevant Application Scenarios for 1,3,6-Trimethyl-1,3-diazinane-2,4-dione


Fragment‑Based Lead Discovery Requiring a Saturated, Low‑LogP Scaffold

The compound’s XLogP3 of -0.3, zero H‑bond donors, and TPSA of 40.6 Ų (Section 3, Evidence‑Item 1) make it suitable as a fragment hit where a saturated ring with controlled lipophilicity is desired to avoid aromatic stacking artifacts [1]. Its fully sp³‑hybridized ring distinguishes it from planar uracil fragments in crystallographic soaking experiments.

Metabolic Stability Screening for Oral Bioavailability Optimization

Because the molecule lacks a hydrogen‑bond donor (HBD = 0), it evades direct phase‑II conjugation pathways that typically metabolize uracil analogs (Evidence‑Item 2) [1]. This property supports its use as a core scaffold in lead series where metabolic soft spots need to be engineered out.

Conformationally Constrained Pharmacophore Design for Kinase or Receptor Targets

With zero rotatable bonds (Evidence‑Item 3), the scaffold provides a rigid template that can be functionalized at the 6‑methyl position without introducing additional flexibility [1]. This is particularly relevant for targets that require a fixed orientation of substituents, such as ATP‑binding pockets in kinases.

Synthetic Intermediate for Novel Hexahydropyrimidine Libraries

The compound serves as a versatile building block for parallel synthesis of 1,3,6‑trisubstituted hexahydropyrimidine‑2,4‑diones. Its commercial availability and defined physico‑chemical profile allow for rapid derivatization and library enumeration in medicinal chemistry programs [1].

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